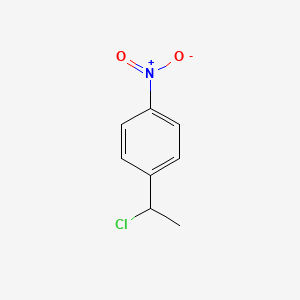

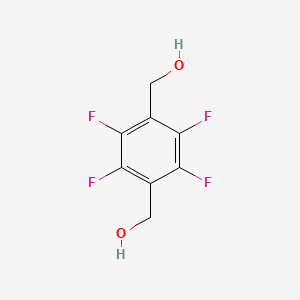

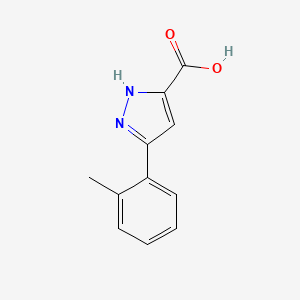

1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride (1-MMP-5-MC) is a compound derived from pyrazole, a heterocyclic organic compound that contains a five-membered ring of three carbon atoms and two nitrogen atoms. It is commonly used as a reagent in organic synthesis and has been reported to have a wide range of biological activities. In

Scientific Research Applications

Synthesis and Reactivity

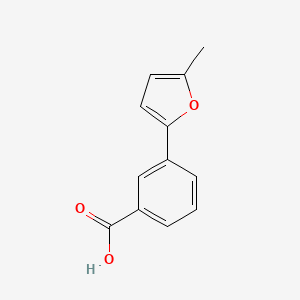

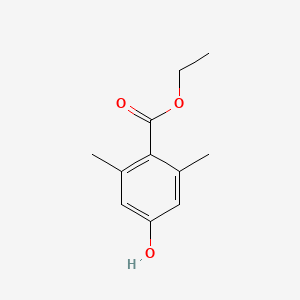

1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride serves as a versatile intermediate in organic synthesis. It reacts with various amines and hydrazides to produce a wide range of compounds. For example, its reaction with anesthesin followed by hydrolysis has afforded 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid, which is used for acylation of different amines, leading to the formation of corresponding diamides (Agekyan & Mkryan, 2015). Additionally, its condensation with hydrazine hydrate, furan-2- and 2,5-dimethylfuran-2carbohydrazides produced disubstituted hydrazides and further cyclization formed symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles with notable antibacterial activity (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

Structural Studies

The structural determination of compounds derived from 1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, has been crucial in understanding the molecular configuration and the formation of hydrogen-bonded dimers in the solid state. X-ray crystallography provided unambiguous structure determination, showing the importance of weak C-H...A interactions in the crystal packing of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Antimicrobial and Antibacterial Properties

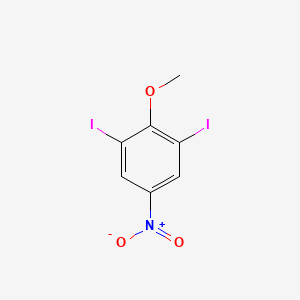

Several derivatives synthesized from 1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride have shown significant antimicrobial and antibacterial activities. Novel oxadiazoles synthesized by cyclization of substituted-benzoic acid N'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide demonstrated notable antibacterial activity against various bacterial strains, highlighting the potential pharmaceutical applications of these compounds (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Corrosion Inhibition

Pyrazole derivatives, including those synthesized from 1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride, have been investigated for their effectiveness as corrosion inhibitors. These studies reveal the potential of such compounds to provide protection against metal corrosion in acidic environments, opening avenues for their application in industrial corrosion protection (Yadav, Gope, Kumari, & Yadav, 2016).

properties

IUPAC Name |

1-(4-methoxyphenyl)-5-methylpyrazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-8-11(12(13)16)7-14-15(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGXXQTZIKOIGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379834 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride | |

CAS RN |

306934-94-1 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)